

AZD-8529 Target Engagement: A Technical Guide

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Compound of Interest

Compound Name: AZD-8529

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This in-depth technical guide provides a comprehensive overview of the target engagement studies for **AZD-8529**, a selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor 2 (mGluR2). The content is tailored for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data summaries, and visualizations of key pathways and workflows.

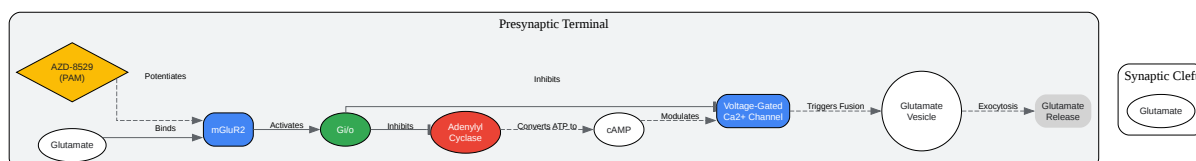
Introduction to AZD-8529

AZD-8529 is a small molecule that acts as a positive allosteric modulator of the mGluR2 receptor.[1] Unlike orthosteric agonists that directly activate the receptor, PAMs like **AZD-8529** bind to a distinct allosteric site, potentiating the receptor's response to the endogenous ligand, glutamate.[2][3] This mechanism of action offers the potential for a more nuanced modulation of glutamatergic neurotransmission, which is implicated in various neuropsychiatric disorders. The primary therapeutic area for the development of **AZD-8529** has been neuroscience, with studies exploring its potential in schizophrenia and addiction.[1][2][4]

Mechanism of Action and Signaling Pathway

AZD-8529 enhances the function of mGluR2, a presynaptic G protein-coupled receptor that plays a crucial role in regulating glutamate release. Upon binding of glutamate, mGluR2 is activated and signals through Gi/o proteins to inhibit adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. This signaling cascade ultimately results in the inhibition of voltage-gated calcium channels and a reduction in the release of glutamate from the presynaptic

terminal. By potentiating the effect of glutamate, **AZD-8529** enhances this inhibitory feedback mechanism, thereby dampening excessive glutamatergic transmission.



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Caption: Mechanism of action of **AZD-8529** as an mGluR2 PAM.

Quantitative Data on Target Engagement

The potency and selectivity of **AZD-8529** have been characterized through various in vitro and preclinical studies. The following tables summarize the key quantitative data.

Table 1: In Vitro Potency and Efficacy of AZD-8529 at mGluR2

Parameter	Value	Assay System	Reference
Binding Affinity (K _i)	16 nM	Recombinant mGluR2	[1]
Potentialiation (EC ₅₀)	195 ± 62 nM	[³⁵ S]GTPγS binding in h-mGluR2-CHO membranes	[5]
Potentialiation (EC ₅₀)	285 ± 20 nM	Fluorescence-based assay in h-mGluR2-HEK293 cells	[5][6]
Maximum Potentialiation (E _{max})	110 ± 11%	[³⁵ S]GTPγS binding in h-mGluR2-CHO membranes	[5]
Max Glutamate EC ₅₀ Shift	7.4-fold	Recombinant mGluR2	[1]
Max Potentialiation of E _{max}	1.3-fold	Recombinant mGluR2	[1]

Table 2: Selectivity of AZD-8529 against other mGluR Subtypes

Receptor	Activity	IC50 / EC50	Assay System	Reference
mGluR1	No PAM activity up to 20-25 μ M	> 25 μ M	Fluorescence-based assay	[5]
mGluR3	No PAM activity up to 20-25 μ M	> 25 μ M	Fluorescence-based assay	[5]
mGluR4	No PAM activity up to 20-25 μ M	> 25 μ M	Fluorescence-based assay	[5]
mGluR5	Weak PAM	3.9 μ M	Recombinant mGluR5 in HEK cells	[1]
mGluR7	No PAM activity up to 20-25 μ M	> 25 μ M	Fluorescence-based assay	[5]
mGluR8	Antagonism	23 μ M	Recombinant mGluR8 in HEK cells	[1]

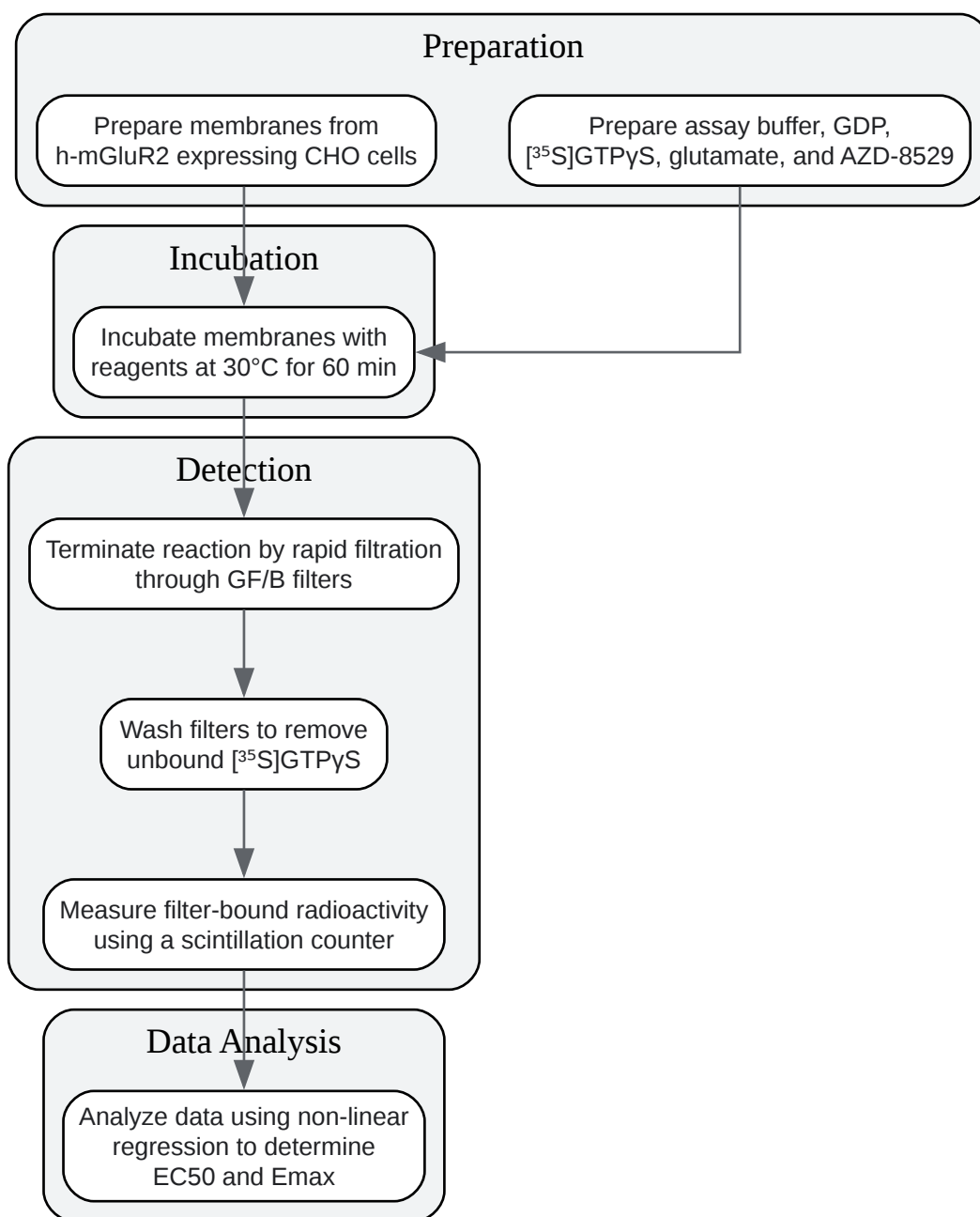
Further selectivity screening at a concentration of 10 μ M against a panel of 161 receptors, enzymes, and ion channels revealed only modest activity at 9 other targets.[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and interpretation of target engagement studies. The following sections outline the protocols for key experiments conducted with **AZD-8529**.

[³⁵S]GTPyS Binding Assay

This assay measures the functional activation of G protein-coupled receptors. The binding of an agonist to the receptor promotes the exchange of GDP for the non-hydrolyzable GTP analog, [³⁵S]GTPyS, on the G α subunit.



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Caption: Workflow for a $[^{35}\text{S}]\text{GTPyS}$ binding assay.

Detailed Protocol:

- Membrane Preparation: Membranes from Chinese Hamster Ovary (CHO) cells stably expressing human mGluR2 are prepared.[5]

- **Assay Buffer:** The assay is typically performed in a buffer containing 20 mM HEPES, 100 mM NaCl, and 10 mM MgCl₂, at a pH of 7.4.
- **Reaction Mixture:** The reaction mixture includes the cell membranes, 30 μM GDP, 0.1 nM [³⁵S]GTPyS, varying concentrations of glutamate, and varying concentrations of **AZD-8529**.
- **Incubation:** The mixture is incubated at 30°C for 60 minutes.
- **Termination and Filtration:** The reaction is terminated by rapid filtration through glass fiber (GF/B) filters using a cell harvester.
- **Washing:** The filters are washed multiple times with ice-cold buffer to remove unbound radioligand.
- **Detection:** The radioactivity retained on the filters is quantified using a scintillation counter.
- **Data Analysis:** The data are analyzed using non-linear regression to determine the EC₅₀ and E_{max} values for the potentiation of glutamate-stimulated [³⁵S]GTPyS binding by **AZD-8529**.

In Vivo Microdialysis

This technique is used to measure the levels of neurotransmitters, such as dopamine, in specific brain regions of freely moving animals.

Detailed Protocol:

- **Animal Model:** Male Sprague-Dawley rats are typically used.[\[5\]](#)
- **Probe Implantation:** A microdialysis probe is surgically implanted into the brain region of interest, such as the nucleus accumbens shell.[\[5\]](#)
- **Perfusion:** The probe is perfused with artificial cerebrospinal fluid at a constant flow rate.
- **Sample Collection:** Dialysate samples are collected at regular intervals (e.g., every 20 minutes) before and after the administration of **AZD-8529** and a stimulating agent (e.g., nicotine).[\[5\]](#)[\[7\]](#)

- **Neurotransmitter Analysis:** The concentration of the neurotransmitter of interest in the dialysate is measured using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
- **Data Analysis:** Changes in neurotransmitter levels over time are calculated as a percentage of the baseline levels.

Preclinical and Clinical Findings

Preclinical Studies

Preclinical studies in rodents and non-human primates have demonstrated the in vivo activity of **AZD-8529**. In rodent models, **AZD-8529** has been shown to reduce psychomotor activity and neural firing in a concentration-dependent manner.^[1] It also reversed hyper-locomotion induced by phencyclidine, a model relevant to schizophrenia.^[1] In squirrel monkeys, **AZD-8529** decreased nicotine self-administration and reinstatement of nicotine-seeking behavior at doses that did not affect food self-administration.^{[5][7]} Furthermore, in rats, **AZD-8529** was found to decrease nicotine-induced dopamine release in the nucleus accumbens.^{[5][7]} Studies in rats have also shown that **AZD-8529** can block cue-induced, but not stress-induced, reinstatement of alcohol seeking.^{[3][8]}

Clinical Studies

AZD-8529 has been evaluated in clinical trials in healthy volunteers and patients with schizophrenia. In healthy volunteers, single doses up to 310 mg and repeated doses up to 250 mg once daily for 15 days were administered.^[1] The drug demonstrated good blood-brain barrier penetration, with cerebrospinal fluid levels being approximately half of the plasma free-fraction.^[1]

A Phase II proof-of-principle study in patients with schizophrenia investigated the efficacy and safety of **AZD-8529** (40 mg) as monotherapy for 28 days.^[9] However, the study did not show a significant improvement in the Positive and Negative Syndrome Scale (PANSS) total score or its subscales compared to placebo.^{[2][9]}

Another study in patients with schizophrenia used functional magnetic resonance imaging (fMRI) during an n-back working memory task. While there were no significant group-average effects on symptoms or cognitive accuracy, **AZD-8529** did increase fMRI activation in the

striatum and anterior cingulate/paracingulate.[2] Interestingly, greater drug-induced increases in caudate activation correlated with greater reductions in negative symptom scores, suggesting that imaging biomarkers may help identify a subset of patients who could benefit from this therapeutic mechanism.[2]

Conclusion

AZD-8529 is a potent and selective positive allosteric modulator of the mGluR2 receptor that has been extensively characterized in preclinical and clinical studies. While it has demonstrated target engagement in both animal models and humans, clinical trials in schizophrenia have not yet shown significant efficacy on primary symptom outcomes. The fMRI findings, however, suggest that there may be a role for this mechanism in a specific subset of patients and highlight the potential of using imaging biomarkers in future drug development efforts for glutamatergic modulators. The detailed experimental protocols and quantitative data presented in this guide provide a valuable resource for researchers in the field of neuroscience and drug discovery.

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